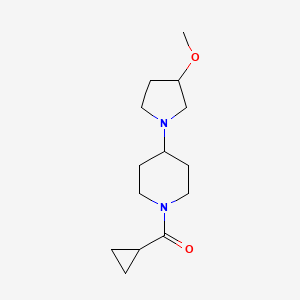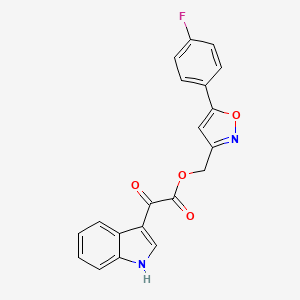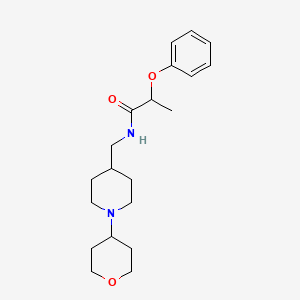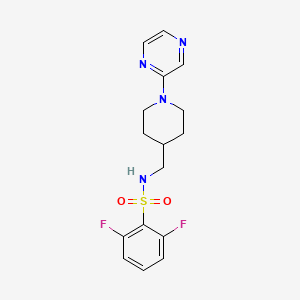
2-chloro-6-fluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-chloro-6-fluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide” is a complex organic compound. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Synthesis and Biological Evaluation
Antipathogenic Activity : Compounds similar to the one have been synthesized and evaluated for their antipathogenic activity, particularly against bacterial strains known for their ability to grow in biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Spectral Linearity and Synthesis : The synthesis of derivatives with specific halogen substitutions has been shown to affect their spectral properties, which could be critical for the development of chemical sensors or in studies of molecular interactions (Thirunarayanan & Sekar, 2013).
Antimicrobial Analogs : Research into fluorobenzamides containing thiazole and thiazolidine has demonstrated promising antimicrobial activity, suggesting that modifications to the chemical structure of benzamides, such as the addition of fluorine, can significantly enhance their biological activity (Desai et al., 2013).
Heterocyclic Synthesis : The compound's structure allows for its use in the synthesis of heterocycles, which are crucial in the development of new pharmaceuticals. For example, fluorinated heterocycles have been synthesized and evaluated for their potential as anti-HIV-1 and CDK2 inhibitors, showcasing the critical role of fluorine in medicinal chemistry (Makki et al., 2014).
Structural and Mechanistic Studies
Crystal Structure Analysis : Analyzing the crystal structures of halogen-substituted benzamides, including fluorinated compounds, provides insights into weak interactions involving halogens. This can inform the design of compounds with tailored physical and chemical properties (Chopra & Row, 2005).
Electrophilic Cyclization : Exploring the cyclization of enamides, such as those related to the compound , can lead to the development of novel organic synthesis methodologies and the discovery of new compounds with potential biological activity (Danilyuk et al., 2016).
Future Directions
Thiophene and its derivatives have attracted great interest in industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties, including “2-chloro-6-fluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzamide”, is a topic of interest for medicinal chemists .
Mechanism of Action
Target of Action
The primary targets of the compound “2-chloro-6-fluoro-N-{[1-(thiophen-3-yl)cyclopentyl]methyl}benzamide” are currently unknown . This compound is a synthetic organic compound
Mode of Action
It’s worth noting that compounds containing the thiophene nucleus, like this one, have been found to bind with high affinity to multiple receptors , which could suggest a potential interaction with its targets.
Biochemical Pathways
It’s worth noting that compounds containing the thiophene nucleus have been reported to possess a wide range of therapeutic properties , suggesting that they may affect multiple biochemical pathways.
Result of Action
Compounds containing the thiophene nucleus have been reported to possess various biological activities , suggesting that they may have multiple effects at the molecular and cellular level.
properties
IUPAC Name |
2-chloro-6-fluoro-N-[(1-thiophen-3-ylcyclopentyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClFNOS/c18-13-4-3-5-14(19)15(13)16(21)20-11-17(7-1-2-8-17)12-6-9-22-10-12/h3-6,9-10H,1-2,7-8,11H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMGLCUHLLLEDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNC(=O)C2=C(C=CC=C2Cl)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[4-(difluoromethoxy)-3-ethoxyphenyl]acetamide](/img/structure/B2936403.png)
![(Z)-3-(4-methylbenzylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2936404.png)
![2-(8-(2,3-dimethylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2936408.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2936410.png)


![2-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide](/img/structure/B2936414.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(2-(4-(trifluoromethyl)phenyl)thiazolidin-3-yl)methanone](/img/structure/B2936417.png)
![2-({7-[(2-chlorophenyl)methyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2936420.png)
![Spiro[cyclobutane-1,2'-thiochroman]-4'-one](/img/structure/B2936421.png)